Cas no 5024-68-0 (Phenyl-pyridin-3-yl-amine)

Phenyl-pyridin-3-yl-amine 化学的及び物理的性質
名前と識別子
-
- phenyl-pyridin-3-yl-amine
- N-phenyl-3-Pyridinamine
- N-phenylpyridin-3-amine
- N-PHENYLPYRIDINE-3-AMINE
- (phenyl)(pyridin-3-yl)amine
- AC1NFQ27
- ACMC-1AYD2
- CTK4J2287
- N-(3-pyridyl)aniline
- N-phenyl-3-aminopyridine
- N-phenyl-N'-(pyridin-3-yl)amine
- N-phenylpyridin-5-amine
- PHENYL-(PYRIDIN-3-YL)-AMINE
- phenylpyridin-3-yl-amine
- SureCN4591751
- 3-Anilinopyridine
- 3-Pyridinamine, N-phenyl-
- phenylpyridin-3-ylamine
- FCH829703
- AC-20810
- CS-0195489
- AKOS006242261
- 5024-68-0
- DTXSID00405692
- MFCD01646279
- SCHEMBL4591751
- AS-57879
- DA-42294
- A1-01937
- A11249
- AC-907/34122017
- N-phenyl-N-pyridin-3-ylamine
- Phenyl-pyridin-3-yl-amine
-
- MDL: MFCD01646279
- インチ: 1S/C11H10N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-9,13H
- InChIKey: JNYYORRROUFDBG-UHFFFAOYSA-N
- ほほえんだ: N([H])(C1=C([H])N=C([H])C([H])=C1[H])C1C([H])=C([H])C([H])=C([H])C=1[H]
計算された属性
- せいみつぶんしりょう: 170.0845
- どういたいしつりょう: 170.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9
- 疎水性パラメータ計算基準値(XlogP): 2.4
じっけんとくせい
- PSA: 24.92
Phenyl-pyridin-3-yl-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N906929-1g |
N-phenylpyridin-3-amine |
5024-68-0 | 95% | 1g |
7,182.00 | 2021-05-17 | |
eNovation Chemicals LLC | D582470-1g |
PHENYL-PYRIDIN-3-YL-AMINE |
5024-68-0 | 95% | 1g |
$385 | 2025-02-22 | |
eNovation Chemicals LLC | D582470-1g |
PHENYL-PYRIDIN-3-YL-AMINE |
5024-68-0 | 95% | 1g |
$385 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266159-1g |
N-Phenylpyridin-3-amine |
5024-68-0 | 98% | 1g |
¥10918.00 | 2024-05-11 | |
A2B Chem LLC | AB78291-250mg |
N-Phenylpyridin-3-amine |
5024-68-0 | 95% | 250mg |
$184.00 | 2024-04-19 | |
eNovation Chemicals LLC | D582470-1g |
PHENYL-PYRIDIN-3-YL-AMINE |
5024-68-0 | 95% | 1g |
$385 | 2025-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266159-250mg |
N-Phenylpyridin-3-amine |
5024-68-0 | 98% | 250mg |
¥3703.00 | 2024-05-11 |
Phenyl-pyridin-3-yl-amine 関連文献
-
V. V. N. Phani Babu Tiruveedhula,Kashi Reddy Methuku,Jeffrey R. Deschamps,James M. Cook Org. Biomol. Chem. 2015 13 10705
-
Thomas Scattolin,Vladislav A. Voloshkin,Ekaterina Martynova,Sofie M. P. Vanden Broeck,Marek Beli?,Catherine S. J. Cazin,Steven P. Nolan Dalton Trans. 2021 50 9491
Phenyl-pyridin-3-yl-amineに関する追加情報
Recent Advances in the Study of Phenyl-pyridin-3-yl-amine (CAS: 5024-68-0) in Chemical Biology and Pharmaceutical Research
Phenyl-pyridin-3-yl-amine (CAS: 5024-68-0) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by a phenyl group attached to a pyridin-3-yl-amine moiety, has been explored for its potential as a building block in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. Recent studies have highlighted its role in modulating key biological pathways, making it a promising candidate for further investigation.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Phenyl-pyridin-3-yl-amine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers synthesized a series of analogs and evaluated their inhibitory activity against CDK2 and CDK4. The results revealed that certain derivatives exhibited nanomolar potency and high selectivity, suggesting their potential as lead compounds for anticancer drug development. Molecular docking studies further elucidated the binding interactions between these derivatives and the ATP-binding sites of the target kinases.
In addition to its applications in oncology, Phenyl-pyridin-3-yl-amine has also been investigated for its neuroprotective properties. A 2022 study in ACS Chemical Neuroscience reported that this compound could attenuate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. The study employed in vitro models to demonstrate the compound's ability to scavenge reactive oxygen species (ROS) and inhibit pro-inflammatory cytokine production, providing a mechanistic basis for its neuroprotective effects.
Another area of interest is the use of Phenyl-pyridin-3-yl-amine in the design of fluorescent probes for bioimaging. A recent publication in Chemical Communications described the development of a novel probe based on this scaffold, which exhibited strong fluorescence emission in the visible spectrum and high selectivity for lysosomal tracking in live cells. This advancement opens new avenues for real-time monitoring of cellular processes and could facilitate the study of lysosome-related diseases.
Despite these promising findings, challenges remain in the optimization of Phenyl-pyridin-3-yl-amine derivatives for clinical applications. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural modifications and in vivo studies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these discoveries into viable therapeutic options.
In conclusion, Phenyl-pyridin-3-yl-amine (CAS: 5024-68-0) represents a versatile scaffold with broad potential in chemical biology and pharmaceutical research. Recent studies have underscored its utility in kinase inhibition, neuroprotection, and bioimaging, paving the way for future innovations. Continued exploration of its chemical space and biological activities will likely yield new insights and therapeutic candidates in the coming years.
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